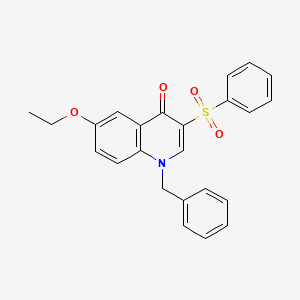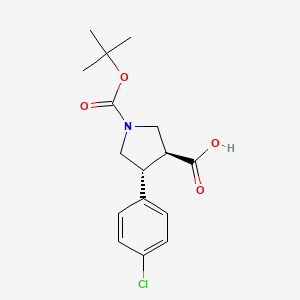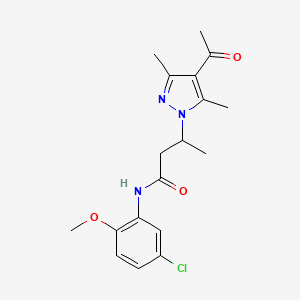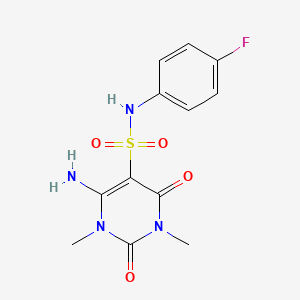
4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed knowledge of organic chemistry.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Antitumor Agents
Sulfonamide derivatives, including structures similar to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide, have been designed and synthesized for their potent antitumor properties. One study outlines the creation of sulfonamide compounds with low toxicity that exhibit high antitumor activity, offering a promising approach for cancer treatment. These compounds, through a complex synthesis process, have shown significant therapeutic indexes in mice models, indicating their potential as effective antitumor drugs (Huang, Lin, & Huang, 2001).
Polymer Science
Research into polymers derived from sulfonamide compounds for advanced technological applications has led to the development of new polyimides. These materials exhibit excellent properties, such as high tensile strength and moderate glass transition temperatures, making them suitable for various industrial applications. For instance, polyimides synthesized from diamines containing sulfone and oxyethylene units have shown promising characteristics for use in areas like flexible electronics and high-performance materials (Liaw, Liaw, & Su, 1999).
Biological Interactions
The interaction of sulfonamide derivatives with biological molecules like bovine serum albumin (BSA) has been studied to understand their binding behavior and potential biological effects. These studies use fluorescence and UV-vis spectral studies to investigate the thermodynamics of the binding process, providing insights into how such compounds might interact with proteins in biological systems (Meng et al., 2012).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a good source of this information.
Direcciones Futuras
This involves predicting or proposing future research directions. This could be based on the compound’s properties, uses, or potential applications.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O4S/c1-16-10(14)9(11(18)17(2)12(16)19)22(20,21)15-8-5-3-7(13)4-6-8/h3-6,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWIQWDWFJQHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2729671.png)
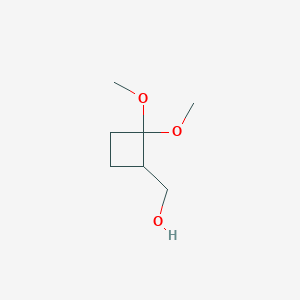
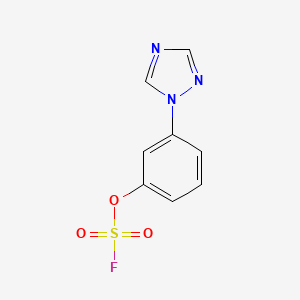
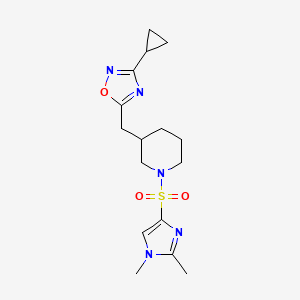
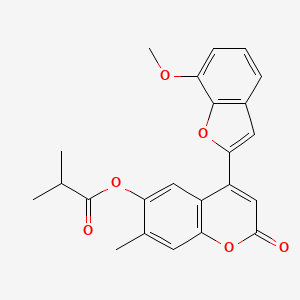
![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)
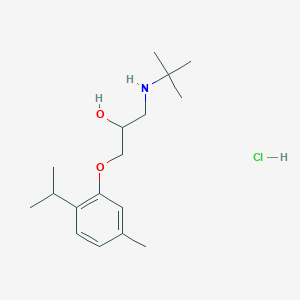
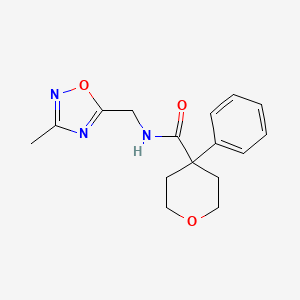

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2729685.png)
